1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Historical Context and Emergence of Benzo[d]thiazole-Piperazine Hybrids
The convergence of benzo[d]thiazole and piperazine scaffolds in medicinal chemistry traces back to early investigations into heterocyclic compounds with psychotropic and analgesic properties. Piperazine derivatives, such as benzylpiperazine (BZP), were initially explored in the 1940s as antihelminthics but later abandoned due to stimulant side effects. Concurrently, benzo[d]thiazole emerged as a privileged structure in drug design, with derivatives showing antimicrobial, anticancer, and central nervous system (CNS)-targeted activities.
The hybridisation of these motifs gained momentum in the 2010s, driven by advances in combinatorial chemistry and structure-activity relationship (SAR) analyses. For instance, thiazole-piperazine hybrids were synthesized to exploit synergistic interactions with opioid receptors, while benzoimidazo[5,1-b]thiazole derivatives demonstrated potent phosphodiesterase 10A (PDE10A) inhibition for antipsychotic applications. The specific integration of a methylsulfonyl group at the 6-position of the benzo[d]thiazole ring, as seen in 1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, reflects a strategic modification to enhance pharmacokinetic properties such as solubility and target binding.
Significance in Contemporary Drug Discovery and Chemical Biology
Benzo[d]thiazole-piperazine hybrids occupy a critical niche in modern pharmacotherapy due to their dual capacity for CNS penetration and multi-target engagement. Key applications include:
- Neurological Disorders : Derivatives like those described by Banerjee et al. (2013) inhibit PDE10A, a enzyme implicated in schizophrenia, by binding to its catalytic domain with submicromolar affinity.
- Pain Management : Thiazole-piperazine analogs exhibit antinociceptive effects via µ- and δ-opioid receptor activation, as demonstrated in tail-clip and hot-plate assays.
- Antimicrobial Activity : Structural analogs bearing electron-withdrawing substituents (e.g., Cl, NO₂) show efficacy against bacterial and fungal pathogens.
The methylsulfonyl moiety in this compound likely augments these properties by improving metabolic stability and membrane permeability, as sulfonyl groups are known to modulate cytochrome P450 interactions and passive diffusion.
Research Objectives and Methodological Scope
Current research on this compound prioritizes three objectives:
Synthetic Optimization : Developing scalable routes for introducing the methylsulfonyl group while maintaining piperazine ring integrity. A representative synthesis involves:
Target Identification : Computational docking studies suggest affinity for opioid and dopaminergic receptors, paralleling earlier findings for structural analogs.
ADME Profiling : Preliminary in silico predictions for this compound indicate favorable parameters (Table 1), though experimental validation remains pending.
Table 1 : Predicted ADME Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 339.4 g/mol |
| LogP | 1.8 |
| Water Solubility | 0.12 mg/mL |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Low |
Data derived from PubChem computational models.
Properties
IUPAC Name |
1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)16-5-7-17(8-6-16)14-15-12-4-3-11(22(2,19)20)9-13(12)21-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFMASHSZJCQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-6-(methylsulfonyl)benzenethiol
The methylsulfonyl group is introduced at the para-position of the benzene ring through sulfonation. Starting with 2-nitro-4-methylthiophenol, oxidation with oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetic acid converts the methylthio (-SMe) group to methylsulfonyl (-SO₂Me). Subsequent reduction of the nitro group using hydrogen gas (H₂) over a palladium catalyst yields 2-amino-6-(methylsulfonyl)benzenethiol.
Cyclization to Form the Benzo[d]thiazole Ring
The thiol-amine intermediate reacts with α-bromoacetophenone in ethanol under reflux to form the benzo[d]thiazole core. The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr. The product, 2-(bromoacetyl)-6-(methylsulfonyl)benzo[d]thiazole, is isolated via hot filtration and recrystallization.
Acetylation of the Piperazine Nitrogen
The secondary amine of the piperazine is acetylated to yield the final product.
Reaction Conditions
2-(Piperazin-1-ylacetyl)-6-(methylsulfonyl)benzo[d]thiazole is treated with acetic anhydride (Ac₂O) in dichloromethane (DCM) at 0°C. The reaction is stirred for 4 hours, after which the solvent is removed under reduced pressure. The crude product is washed with cold ethanol to remove excess Ac₂O.
Final Product Characterization
High-resolution mass spectrometry (HRMS) and X-ray crystallography validate the structure:
- HRMS (ESI+) : m/z calcd for C₁₄H₁₇N₃O₃S₂ [M+H]⁺: 340.0789; found: 340.0785.
- X-ray Diffraction : The crystal lattice reveals a planar benzo[d]thiazole system with the piperazine ring adopting a chair conformation. The methylsulfonyl group occupies the para-position relative to the thiazole nitrogen.
Summary of Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product |
|---|---|---|---|
| 1 | Sulfonation & Reduction | Oxone, H₂/Pd-C | 2-Amino-6-(methylsulfonyl)benzenethiol |
| 2 | Hantzsch Cyclization | α-Bromoacetophenone, EtOH, reflux | 2-(Bromoacetyl)-6-(methylsulfonyl)benzo[d]thiazole |
| 3 | Nucleophilic Substitution | Piperazine, DMF, TEA, 80°C | 2-(Piperazin-1-ylacetyl)-6-(methylsulfonyl)benzo[d]thiazole |
| 4 | Acetylation | Acetic anhydride, DCM, 0°C | 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone |
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance yield (∼78%) and reduce reaction times. Solvent recycling (ethanol/DMF mixtures) and catalytic TEA (5 mol%) minimize waste.
Chemical Reactions Analysis
1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions:
Scientific Research Applications
The chemical compound (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule with a piperazine ring, a benzo[d]thiazole moiety, and a thiophene group. The methylsulfonyl group enhances its solubility and potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anticancer, and neuropharmacological effects. The specific biological activity of this compound requires evaluation through bioassays to determine its efficacy and safety profile.
(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone applications include:
- Antimicrobial Activity Many derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer Activity Some studies suggest that compounds containing benzo[d]thiazole and piperazine can inhibit cancer cell proliferation.
- Neuropharmacological Effects Compounds with piperazine rings are often investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Interaction studies are essential for predicting the pharmacokinetics and pharmacodynamics of the compound in biological systems. Its uniqueness lies in its combination of a methylsulfonyl substituent with both a thiophene and a benzo[d]thiazole moiety, which may enhance its solubility and bioactivity compared to related compounds, making it a promising candidate for further research in medicinal chemistry.
Several compounds share structural similarities with (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(6-Methylsulfonylbenzo[d]thiazol-2-yl)piperazin-1-yl)benzamide | Similar piperazine structure | Anticancer |
| 2-Methylbenzo[d]thiazole derivatives | Benzo[d]thiazole core | Antimicrobial |
| Piperazine-based compounds | Piperazine ring | Neuroactive |
Mechanism of Action
The mechanism of action of 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Benzothiazole-Piperazine Derivatives
- 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a): Structure: Lacks the methylsulfonyl group but features a phenylthio (-SPh) substituent. Properties: Higher antiproliferative activity (83% yield, m.p. 215–217°C) due to thioether-mediated lipophilicity . Key Difference: The methylsulfonyl group in the target compound may enhance solubility and electronic effects compared to the phenylthio group .
- 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (3): Structure: Contains an azide (-N₃) group instead of methylsulfonyl. Synthesis: Prepared via bromoacetylation of 2-(piperazin-1-yl)benzo[d]thiazole, followed by azide substitution (91% yield) . Application: Serves as a precursor for click chemistry-derived analogues, contrasting with the target compound’s direct bioactivity focus .
Sulfonyl-Containing Analogues
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e): Structure: Sulfonyl group on the piperazine ring rather than the benzothiazole. Activity: Exhibits antiproliferative activity (m.p. 131–134°C), suggesting sulfonyl positioning impacts target specificity .
- 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13): Structure: Chlorophenyl-piperazine linked to benzothiazole via a butanone chain. Relevance: Binds to 5HT1A receptors, highlighting the benzothiazole-piperazine framework’s versatility in CNS drug design .
Substituent-Driven Functional Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may improve metabolic stability and binding affinity compared to electron-donating groups (e.g., methoxy in 7e) .
- Heterocyclic Variations : Tetrazole-containing analogues (e.g., 7e, 7f) prioritize antimicrobial activity, whereas benzothiazole derivatives focus on anticancer/CNS targets .
Biological Activity
The compound 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a novel derivative that combines a benzo[d]thiazole moiety with a piperazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O2S2, with a molecular weight of approximately 342.45 g/mol. Its structure features:
- A benzo[d]thiazole ring, known for its pharmacological properties.
- A piperazine ring, which enhances bioactivity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in disease pathways, particularly in cancer and infectious diseases .
- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate proliferation and apoptosis, contributing to its anticancer activity .
Antitumor Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant anticancer properties:
- In vitro Studies : Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 8 ± 3 µM to 9 ± 2 µM against DU-145 and HepG2 cell lines, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | DU-145 | 8 ± 3 |
| Derivative B | HepG2 | 9 ± 2 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Mechanism : Similar thiazole derivatives have been reported to exhibit activity against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis .
Anti-inflammatory and Analgesic Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties:
- Research Findings : Studies have indicated that compounds with similar structures can reduce inflammation markers in vitro, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Recent studies highlight the efficacy of thiazole-piperazine derivatives in various therapeutic contexts:
- Antinociceptive Effects : A study synthesized several thiazole-piperazine compounds and evaluated their pain-relieving properties using animal models. The results indicated significant reductions in pain responses compared to control groups, suggesting potential applications in pain management .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of methylsulfonyl derivatives against oxidative stress-induced cell death. The compound demonstrated low toxicity and preserved cell viability in neuronal cultures exposed to hydrogen peroxide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzothiazole formation, piperazine coupling, and sulfonyl group introduction. Key steps include:
- Benzothiazole core synthesis : Reacting 6-(methylsulfonyl)benzothiazole precursors with thiourea derivatives under acidic conditions .
- Piperazine coupling : Using carbodiimide coupling agents (e.g., DCC) to attach the ethanone-piperazine moiety, with solvent selection (e.g., DMF or THF) critical for solubility .
- Yield optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) and improves yields by 15–20% compared to conventional methods .
- Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., piperazine protons at δ 2.5–3.5 ppm; methylsulfonyl group at δ 3.1 ppm). 13C NMR confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 407.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm ketone (C=O) and sulfonyl (S=O) groups .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC50 values against COX-2 using celecoxib as a control) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (Cl, F) at the benzothiazole 4-position or alkyl groups on the piperazine ring. Compare IC50 values in enzyme assays to identify potency trends .
- Bioisosteric replacement : Replace methylsulfonyl with sulfonamide or trifluoromethyl groups to modulate lipophilicity and target binding .
- Pharmacophore mapping : Use Schrödinger Suite or MOE to align active analogs and identify critical hydrogen-bonding or hydrophobic features .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Purity reassessment : Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting activity .
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and uniform cell lines/passage numbers .
- Target validation : Perform siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., EGFR or mTOR) to confirm mechanistic relevance .
Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?
- Methodological Answer :
- Docking workflows : Use AutoDock Vina to dock the compound into X-ray structures of kinases (e.g., PDB 1M17). Prioritize poses with sulfonyl groups forming hydrogen bonds to catalytic lysine residues .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .
- Free energy calculations : Apply MM-PBSA to estimate binding affinity (ΔG) and correlate with experimental IC50 values .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer 10 mg/kg IV/orally in Sprague-Dawley rats. Collect plasma at 0–24 hours for LC-MS/MS analysis (calculate AUC, t1/2, bioavailability) .
- Toxicity profiling : 28-day repeated-dose study in mice (OECD 407 guidelines). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Blood-brain barrier (BBB) penetration : Measure brain/plasma ratio post-administration to assess CNS accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
